molecular formula C17H18N6O2S B2705683 2-[(3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1115976-52-7

2-[(3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B2705683
CAS No.: 1115976-52-7
M. Wt: 370.43
InChI Key: KPXYJDLEWLJJKU-UHFFFAOYSA-N
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Description

2-[(3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic compound that features a variety of functional groups, including a chloro-substituted methoxyphenyl ring, an indole moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while substitution of the chloro group could yield a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 2-[(3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various receptors with high affinity, potentially modulating their activity . The oxadiazole ring may also contribute to the compound’s biological activity by interacting with different molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c24-14(21-16-18-10-19-22-16)9-26-17-20-13-8-4-3-7-12(13)15(25)23(17)11-5-1-2-6-11/h3-4,7-8,10-11H,1-2,5-6,9H2,(H2,18,19,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXYJDLEWLJJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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